molecular formula C16H24N4O4 B14642204 L-Valyl-L-tyrosylglycinamide CAS No. 54604-42-1

L-Valyl-L-tyrosylglycinamide

Cat. No.: B14642204
CAS No.: 54604-42-1
M. Wt: 336.39 g/mol
InChI Key: BMXRIXDNRRMNPV-JSGCOSHPSA-N
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Description

L-Valyl-L-tyrosylglycinamide is a tripeptide compound composed of the amino acids valine, tyrosine, and glycine. It is known for its potential applications in various fields, including biochemistry, pharmacology, and materials science. The compound’s unique structure and properties make it a subject of interest for researchers exploring new therapeutic agents and biomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (tyrosine and valine) are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques to meet the demands of pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Valyl-L-tyrosylglycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

L-Valyl-L-tyrosylglycinamide can be compared with other similar tripeptides, such as:

    L-Valyl-L-phenylalanylglycinamide: Similar structure but with phenylalanine instead of tyrosine.

    L-Valyl-L-alanylglycinamide: Contains alanine instead of tyrosine.

    L-Valyl-L-tryptophylglycinamide: Incorporates tryptophan in place of tyrosine.

These compounds share structural similarities but differ in their specific amino acid residues, leading to variations in their properties and applications. This compound is unique due to the presence of the tyrosine residue, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

54604-42-1

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C16H24N4O4/c1-9(2)14(18)16(24)20-12(15(23)19-8-13(17)22)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,18H2,1-2H3,(H2,17,22)(H,19,23)(H,20,24)/t12-,14-/m0/s1

InChI Key

BMXRIXDNRRMNPV-JSGCOSHPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N

Origin of Product

United States

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